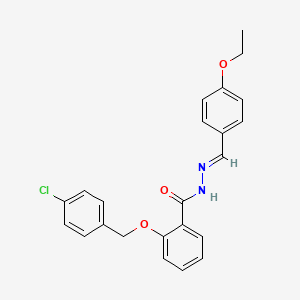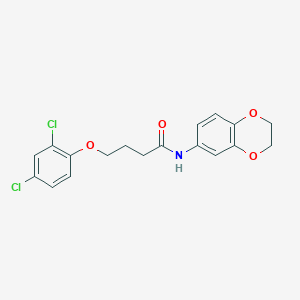
2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C21H20N2O3Cl .
- The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
- The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.
Méthodes De Préparation
- Synthetic Routes :
- CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
- The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
- Industrial Production :
- While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
Analyse Des Réactions Chimiques
- Reactivity :
- CBEB is susceptible to various reactions, including:
- Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
- Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
- Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
- CBEB is susceptible to various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) .
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
- Major Products :
- Oxidation may yield oximes or hydrazones.
- Substitution reactions can lead to diverse derivatives.
Applications De Recherche Scientifique
- Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
- Biology : It may exhibit antimicrobial or antiproliferative properties.
- Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
- Industry : CBEB derivatives could find applications in materials science or drug development.
Mécanisme D'action
- CBEB’s mechanism likely involves interactions with cellular targets.
- It may inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
- 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
- Uniqueness :
- CBEB combines both substituents, making it distinct from related compounds.
: PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link
Propriétés
| 769143-74-0 | |
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
Clé InChI |
DRNHFEITWCMGES-MFKUBSTISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)


